5-Fluoro-2-(methoxymethoxy)phenylboronic acid
Overview
Description
“5-Fluoro-2-(methoxymethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 488713-34-4 . It has a molecular weight of 199.97 . The IUPAC name for this compound is 5-fluoro-2-(methoxymethoxy)phenylboronic acid .
Molecular Structure Analysis
The molecular formula of “5-Fluoro-2-(methoxymethoxy)phenylboronic acid” is C8H10BFO4 . The InChI code for this compound is 1S/C8H10BFO4/c1-13-5-14-8-3-2-6 (10)4-7 (8)9 (11)12/h2-4,11-12H,5H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Fluoro-2-(methoxymethoxy)phenylboronic acid” are not detailed in the sources I found, boronic acids are generally known to participate in various types of reactions. For instance, they are used in Suzuki couplings .
Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It has a molecular weight of 199.97 g/mol . The compound has a topological polar surface area of 49.7 Ų .
Scientific Research Applications
Fluorescence Quenching and Mechanisms
- Fluorescence quenching studies of similar boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been investigated, revealing insights into quenching mechanisms and parameters like Stern-Volmer constant, quenching rate parameter, and kinetic distance, which might be relevant for 5-Fluoro-2-(methoxymethoxy)phenylboronic acid as well (Geethanjali et al., 2015).
Role in C-H Silylation
- Arylboronic acids, including those with fluoro and methoxy substituents, play a crucial role in regioselective silylation, which is significant in Suzuki-Miyaura coupling reactions. This suggests potential applications of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid in organic synthesis (Ihara & Suginome, 2009).
Anticancer Potential
- Certain phenylboronic acid derivatives exhibit antiproliferative effects, indicating a potential for 5-Fluoro-2-(methoxymethoxy)phenylboronic acid in cancer research. This research highlights the importance of structure-activity relationships in developing novel anticancer agents (Psurski et al., 2018).
Building Blocks for Silicon-Containing Drugs
- Derivatives of phenylboronic acids, including those with fluoro and pyridyl groups, have been synthesized as potential building blocks for the development of silicon-containing drugs, suggesting a similar potential for 5-Fluoro-2-(methoxymethoxy)phenylboronic acid (Troegel et al., 2009).
Glucose Sensing Applications
- Studies have demonstrated the use of fluoro-containing phenylboronic acids in enzyme-free glucose sensing, which could potentially extend to 5-Fluoro-2-(methoxymethoxy)phenylboronic acid, offering insights into non-invasive glucose monitoring (Bao et al., 2021).
Safety And Hazards
properties
IUPAC Name |
[5-fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHIODVERFMLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675327 | |
Record name | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(methoxymethoxy)phenylboronic acid | |
CAS RN |
488713-34-4 | |
Record name | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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